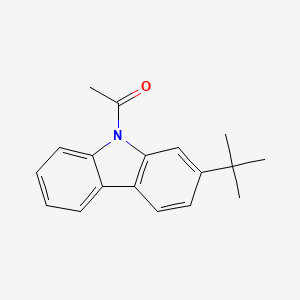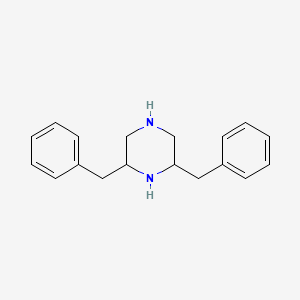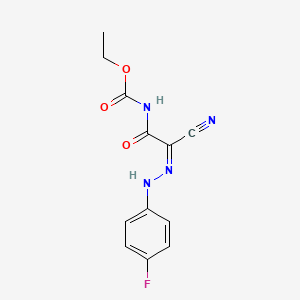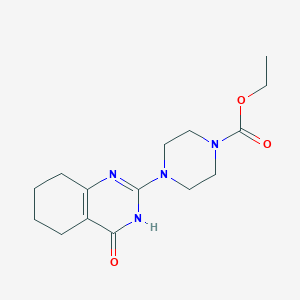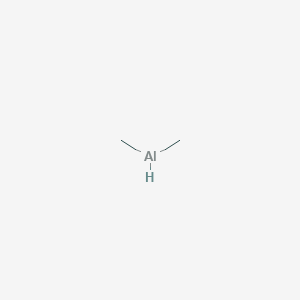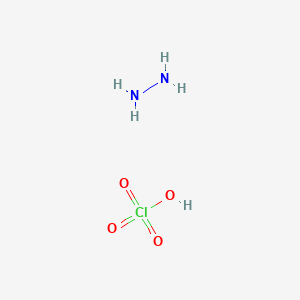
Hydrazine perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine perchlorate is a chemical compound with the formula N₂H₄·HClO₄. It is a colorless solid that is highly soluble in water. This compound is known for its use in propellants and explosives due to its energetic properties. This compound is a powerful oxidizer and is often used in combination with other fuels to produce a high-energy output .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazine perchlorate can be synthesized by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aqueous perchloric acid. More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic .
Industrial Production Methods: The industrial production of hydrazine typically involves the Raschig process, the urea process, the ketazine process, and the hydrogen peroxide process. These methods generally involve the oxidation of ammonia with various oxidizing agents such as sodium hypochlorite or hydrogen peroxide .
Análisis De Reacciones Químicas
Types of Reactions: Hydrazine perchlorate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a strong reducing agent and can reduce various compounds under appropriate conditions.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Strong heat or open flame.
Reduction: Hydrazine hydrate in the presence of catalysts such as palladium on carbon.
Substitution: Carbonyl compounds in the presence of hydrazine.
Major Products Formed:
Oxidation: Nitrogen gas, water, oxygen, and hydrogen chloride.
Reduction: Corresponding reduced compounds.
Substitution: Hydrazones.
Aplicaciones Científicas De Investigación
Hydrazine perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Hydrazine derivatives are studied for their potential antimicrobial and antitubercular activities.
Medicine: Hydrazine compounds are investigated for their potential use in pharmaceuticals.
Industry: Used in the production of rocket propellants and explosives due to its high-energy output.
Mecanismo De Acción
The mechanism of action of hydrazine perchlorate involves its decomposition into nitrogen gas, water, oxygen, and hydrogen chloride when subjected to strong heat or open flame. This decomposition reaction releases a significant amount of energy, making it useful in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its strong oxidizing and reducing properties .
Comparación Con Compuestos Similares
Ammonium perchlorate: Another powerful oxidizer used in solid rocket propellants.
Hydrazine: A strong reducing agent used in various chemical reactions and as a rocket propellant.
Ammonium dinitramide: A green propellant with similar applications in rocket propulsion.
Uniqueness: Hydrazine perchlorate is unique due to its combination of hydrazine and perchlorate, which gives it both strong reducing and oxidizing properties. This makes it highly energetic and suitable for use in propellants and explosives .
Propiedades
Número CAS |
13762-80-6 |
|---|---|
Fórmula molecular |
ClH5N2O4 |
Peso molecular |
132.50 g/mol |
Nombre IUPAC |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
Clave InChI |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
SMILES canónico |
NN.OCl(=O)(=O)=O |
Números CAS relacionados |
13812-39-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
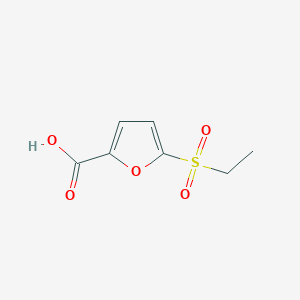
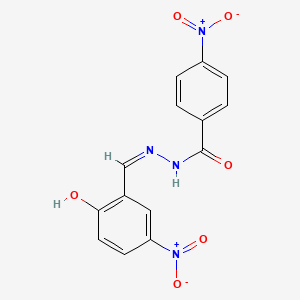

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
